N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
Overview
Description
N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a synthetic organic compound that features an indole ring and a benzothiazole moiety. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Benzothiazole Derivative: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives.
Coupling Reaction: The indole and benzothiazole derivatives are then coupled through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions could target the carbonyl group in the benzothiazole moiety.
Substitution: Electrophilic substitution reactions could occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole and benzothiazole derivatives.
Medicine: Investigation of its potential as a therapeutic agent, particularly in cancer research due to the known bioactivity of indole and benzothiazole compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide would depend on its specific biological target. Generally, compounds with indole and benzothiazole structures can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. Molecular docking studies and in vitro assays would be necessary to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Benzothiazole: Used in the synthesis of dyes, drugs, and rubber accelerators.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Uniqueness
N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is unique due to the combination of the indole and benzothiazole moieties, which may confer distinct biological activities and chemical properties compared to other compounds with only one of these structures.
Properties
IUPAC Name |
N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(20-13-5-6-15-12(11-13)7-9-19-15)8-10-21-18(23)14-3-1-2-4-16(14)24-21/h1-7,9,11,19H,8,10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJZFCFRSAFPFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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